molecular formula C17H14N2O3 B12949732 3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid CAS No. 88941-73-5

3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid

Katalognummer: B12949732
CAS-Nummer: 88941-73-5
Molekulargewicht: 294.30 g/mol
InChI-Schlüssel: NCIVFSRTQFXADD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid is an organic compound that features both a benzoic acid moiety and an imidazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. The presence of the imidazole ring, a common motif in many biologically active molecules, adds to its significance.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid typically involves the condensation of 1H-imidazole with a suitable benzaldehyde derivative, followed by further functionalization steps. One common method involves the reaction of 1H-imidazole with 4-chloromethylbenzaldehyde to form an intermediate, which is then subjected to hydrolysis and oxidation to yield the target compound . The reaction conditions often require the use of organic solvents such as methanol or ethanol and may involve catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The imidazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used under various conditions, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction can produce an alcohol.

Wissenschaftliche Forschungsanwendungen

3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism by which 3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid is unique due to the combination of the imidazole ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

88941-73-5

Molekularformel

C17H14N2O3

Molekulargewicht

294.30 g/mol

IUPAC-Name

3-[hydroxy-(3-imidazol-1-ylphenyl)methyl]benzoic acid

InChI

InChI=1S/C17H14N2O3/c20-16(12-3-1-5-14(9-12)17(21)22)13-4-2-6-15(10-13)19-8-7-18-11-19/h1-11,16,20H,(H,21,22)

InChI-Schlüssel

NCIVFSRTQFXADD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(=O)O)C(C2=CC(=CC=C2)N3C=CN=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.